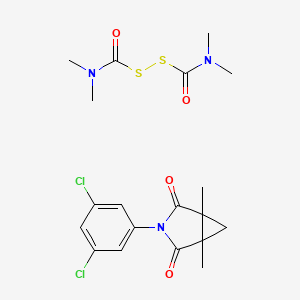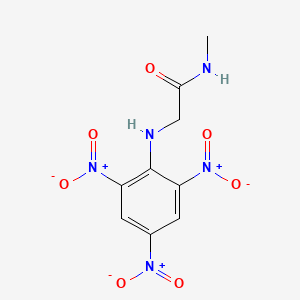
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is a chemical compound known for its unique structure and properties It is a derivative of glycinamide, where the amino group is substituted with a 2,4,6-trinitrophenyl group, making it a highly nitrated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide typically involves the nitration of N-methylglycinamide with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the aromatic ring. The process involves the following steps:
Nitration: N-methylglycinamide is dissolved in a suitable solvent, and concentrated nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours to complete the nitration.
Isolation: The reaction mixture is poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly nitrated nature of the compound, which can be explosive under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide involves its interaction with various molecular targets. The nitro groups on the aromatic ring make it highly reactive, allowing it to participate in electron transfer reactions. The compound can form adducts with nucleophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline: Another highly nitrated compound with similar reactivity.
Tetryl (2,4,6-Trinitrophenyl-N-methylnitramine): Known for its use in explosives and similar nitration pattern.
Uniqueness
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is unique due to its glycinamide backbone, which imparts different chemical properties compared to other nitrated compounds. Its structure allows for specific interactions and reactivity that are distinct from other similar compounds.
Eigenschaften
| 113515-15-4 | |
Molekularformel |
C9H9N5O7 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
N-methyl-2-(2,4,6-trinitroanilino)acetamide |
InChI |
InChI=1S/C9H9N5O7/c1-10-8(15)4-11-9-6(13(18)19)2-5(12(16)17)3-7(9)14(20)21/h2-3,11H,4H2,1H3,(H,10,15) |
InChI-Schlüssel |
CQOQTVYTLJTOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/no-structure.png)

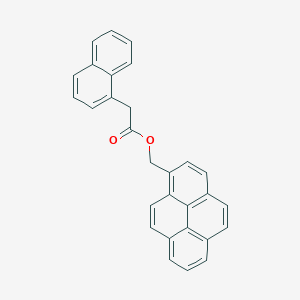
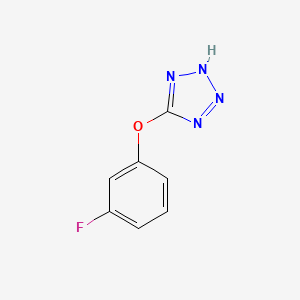
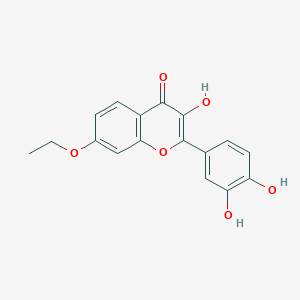
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
